molecular formula C13H20N2O3S B1328626 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol CAS No. 942474-21-7

2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol

Cat. No.: B1328626
CAS No.: 942474-21-7
M. Wt: 284.38 g/mol
InChI Key: BOKCECYUMLGFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol is a piperazine derivative characterized by a methylsulfonyl group at the 2-position of the phenyl ring attached to the piperazine core.

Properties

IUPAC Name

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-19(17,18)13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKCECYUMLGFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650192
Record name 2-{4-[2-(Methanesulfonyl)phenyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-21-7
Record name 4-[2-(Methylsulfonyl)phenyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[2-(Methanesulfonyl)phenyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would likely be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with sulfonyl or aryl substituents are widely studied for their pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position & Group Molecular Weight (g/mol) Key Properties/Applications Reference
2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol Phenyl 2-(methylsulfonyl) 329.37 (hypothetical)* Not explicitly reported; inferred CNS activity
2-[4-(4-Methanesulfonylphenyl)piperazin-1-yl]ethanol Phenyl 4-(methylsulfonyl) 284.37 Melting point: 137–138°C; irritant (Xi hazard class)
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol Phenyl 4-(chloro, sulfonyl) 345.87 (calc.) Safety data available (GHS-compliant SDS)
Hydroxyzine (2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazinyl]ethoxy]ethanol) Phenyl 4-(chloro, benzhydryl) 374.90 Antihistamine; pKa = 2.47
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol Pyrimidine 6-chloro, 2-methyl 256.73 Regulatory-compliant reference material (USP/EMA)

*Note: Molecular weight calculated based on formula C₁₃H₁₉N₃O₃S.

Key Findings :

4-Chlorophenyl sulfonyl derivatives () exhibit higher molecular weights due to chlorine, enhancing lipophilicity but possibly reducing aqueous solubility .

Functional Group Impact :

  • Hydroxyzine () replaces the sulfonyl group with a benzhydryl moiety, shifting application from CNS targets to antihistamine activity due to its affinity for H₁ receptors .
  • Pyrimidine-containing analogs () prioritize nucleic acid mimicry, useful in antiviral or anticancer research .

Safety and Regulatory Status: The 4-(methylsulfonyl)phenyl analog () is classified as an irritant (Xi), suggesting similar handling precautions for the target compound . Compounds like 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol () meet stringent regulatory standards (e.g., USP, EMA), highlighting the importance of purity in pharmaceutical development .

Research Implications

  • Synthetic Challenges: The nitro group in 2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]piperazin-1-yl]ethanol () introduces synthetic complexity, requiring multi-step reactions and purification via column chromatography .
  • Pharmacological Potential: Imidazo[1,2-a]pyridine/pyrimidine hybrids () demonstrate enhanced receptor affinity, suggesting that the target compound’s methylsulfonyl group could be optimized for similar bioactivity .

Biological Activity

2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol, also known by its CAS number 942474-21-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₀N₂O₃S
  • Molecular Weight : 284.37 g/mol
  • Structure : The compound features a piperazine ring substituted with a methylsulfonyl phenyl group and a hydroxyl ethyl group, which may influence its interaction with biological targets.

The biological activity of 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. It has been shown to exhibit:

  • Antidepressant-like effects : The compound acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic activity in the brain.
  • Anxiolytic properties : Its modulation of serotonin receptors contributes to reduced anxiety-like behavior in animal models.

Antidepressant Activity

A study conducted on animal models demonstrated that administration of 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol resulted in significant reductions in depressive behaviors, as measured by the forced swim test and tail suspension test. The compound's efficacy was comparable to established SSRIs like fluoxetine .

Anxiolytic Effects

In another investigation, the compound was tested for its anxiolytic properties using the elevated plus maze and open field tests. Results indicated that it significantly increased time spent in open arms, suggesting reduced anxiety levels among treated subjects .

Comparative Analysis

CompoundMechanism of ActionEfficacy (Animal Models)Clinical Trials
2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanolSSRI; Serotonin/Dopamine ModulatorSignificant reduction in depressive and anxiety behaviorsLimited
FluoxetineSSRIEstablished efficacyYes
VenlafaxineSNRIEstablished efficacyYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.